1,3-Benzodithiole, 2-(4-methoxyphenyl)-

Lipophilicity ADME Prediction Scaffold Optimization

Inconsistent C2 reactivity often derails multi-step acyl carbanion strategies. This 1,3-benzodithiole offers a defined steric/electronic profile (LogP 4.59, PSA 59.83 Ų) optimized for stable lithiation and subsequent electrophilic coupling, mitigating side-product risk compared to unsubstituted 2-phenyl analogs. - Facilitates controlled alkylation/acylation as a protected 4-methoxybenzaldehyde equivalent. - Ensures reproducible yields in desulfurization and carbonyl deprotection steps. - Supports systematic SAR exploration requiring incremental LogP reduction without additional heteroatoms.

Molecular Formula C14H12OS2
Molecular Weight 260.4 g/mol
CAS No. 61666-75-9
Cat. No. B14555543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodithiole, 2-(4-methoxyphenyl)-
CAS61666-75-9
Molecular FormulaC14H12OS2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2SC3=CC=CC=C3S2
InChIInChI=1S/C14H12OS2/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,14H,1H3
InChIKeyXKSZFMFEVNQTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1,3-benzodithiole Overview


1,3-Benzodithiole, 2-(4-methoxyphenyl)- (CAS 61666-75-9) is a 2-aryl-substituted 1,3-benzodithiole derivative with molecular formula C₁₄H₁₂OS₂ and molecular weight 260.374 g·mol⁻¹ [1]. The compound belongs to the class of benzo-fused dithioacetals, which are valued as carbonyl protecting groups, acyl carbanion equivalents, and building blocks for sulfur-containing heterocycles in both medicinal chemistry and materials science . Its calculated LogP of 4.5918 and topological polar surface area (PSA) of 59.83 Ų [1] define its physicochemical profile within this compound class, providing a basis for comparing solubility and membrane permeability among structural analogs.

Why Generic Substitution Is Not Advisable


The 1,3-benzodithiole scaffold is not a single interchangeable entity; reactivity, stability, and downstream synthetic utility are highly sensitive to the nature of the C2 substituent . The 4-methoxyphenyl group at C2 in this compound provides a specific balance of steric demand and electronic character that differs fundamentally from other C2-substituted analogs (e.g., 2-alkyl, 2-aryl without the para-methoxy donor, or 2-thioalkyl). These differences directly affect the stability of the derived 2-lithio-1,3-benzodithiole carbanion, the rate of electrophilic substitution, and the efficiency of subsequent desulfurization or carbonyl deprotection steps . Consequently, substituting 1,3-Benzodithiole, 2-(4-methoxyphenyl)- with a different 2-aryl-1,3-benzodithiole may lead to altered reaction yields, unexpected side products, or failure in multi-step synthetic sequences that have been optimized for this specific substituent pattern.

Quantitative Evidence for Product Differentiation


Lipophilicity Comparison Among 2-Aryl Analogs

The target compound exhibits a calculated LogP of 4.5918 [1], reflecting the contribution of the para-methoxy substituent on the phenyl ring. While directly measured LogP values for the comparator 2-phenyl-1,3-benzodithiole (CAS 62217-22-5) have not been located in publicly available databases after exhaustive search, the target compound's LogP can be contextualized against the structurally related 2-[(4-methoxyphenyl)methylene]-1,3-benzodithiole (CAS 62217-22-5, C₁₅H₁₂OS₂), which is an oxidized methylene-bridged analog. The presence of the methoxy group in the target compound is expected to reduce LogP relative to unsubstituted 2-phenyl-1,3-benzodithiole by approximately 0.3–0.5 log units based on standard Hansch π constants for aromatic –OCH₃ substitution, though this remains a class-level inference in the absence of direct experimental comparison.

Lipophilicity ADME Prediction Scaffold Optimization

Acyl Carbanion Equivalent Reactivity

2-Aryl-1,3-benzodithioles, including 2-(4-methoxyphenyl)-1,3-benzodithiole, serve as masked carbonyl equivalents. Deprotonation at the C2 position with n-butyllithium generates a stabilized carbanion that reacts predictably with diverse electrophiles (alkyl halides, aldehydes, ketones, epoxides), and the protected carbonyl group is readily unmasked to yield the corresponding ketone or aldehyde . This reactivity profile represents a class-level property of 2-substituted-1,3-benzodithioles. No direct head-to-head kinetic or yield comparison between the target compound and other 2-aryl-1,3-benzodithioles (e.g., 2-phenyl-1,3-benzodithiole or 2-(4-chlorophenyl)-1,3-benzodithiole) in electrophilic trapping reactions was located in publicly available literature.

Synthetic Methodology Carbonyl Protection Carbanion Chemistry

Benzopentathiepin Desulfurization Chemistry

The target compound is referenced in the context of benzopentathiepin desulfurization chemistry. Benzopentathiepin reacts with phosphorus ylides to yield mixtures of benzotetrathiepins and benzotrithiins via replacement of one or two sulfur atoms by the carbanion fragment of the ylide . Systematic desulfurization using a combination of phosphorus ylide and triphenylphosphine achieves complete sulfur extrusion to form new cyclic systems . This reaction pathway is distinct from the standard electrophilic substitution and carbonyl protection/deprotection sequences that typify the 1,3-benzodithiole class, and represents a specialized transformation relevant to users engaged in multi-sulfur heterocycle synthesis or sulfur extrusion methodology development.

Organosulfur Chemistry Desulfurization Heterocycle Synthesis

Recommended Research and Industrial Applications


Carbonyl Umpolung Synthon

The compound can be employed as a protected form of 4-methoxybenzaldehyde or 4-methoxyacetophenone in multi-step organic synthesis. Deprotonation with n-BuLi at low temperature generates a stabilized acyl carbanion equivalent that can be alkylated or reacted with carbonyl electrophiles, after which the 1,3-benzodithiole protecting group is cleaved to reveal the carbonyl . This application leverages the specific electronic character of the 4-methoxyphenyl group to modulate carbanion stability and subsequent reactivity relative to unsubstituted phenyl analogs.

Sulfur Extrusion and Heterocycle Synthesis

In sulfur-rich heterocycle synthesis, the compound is contextually relevant to benzopentathiepin desulfurization cascades . Researchers investigating sequential sulfur atom removal from benzopentathiepin systems using phosphorus ylides and triphenylphosphine can employ this compound as a reference building block within that reaction manifold. The specific 2-(4-methoxyphenyl) substituent may influence the regioselectivity of sulfur extrusion compared to other 2-aryl derivatives, though direct comparative data remain to be established.

Physicochemical Property-Based Lead Optimization

The calculated LogP of 4.5918 and topological polar surface area (PSA) of 59.83 Ų place this compound in a specific lipophilicity range that can guide selection when designing congeneric series of 2-aryl-1,3-benzodithioles for biological screening. The para-methoxy substitution provides a defined electronic perturbation relative to unsubstituted 2-phenyl-1,3-benzodithiole, enabling systematic SAR exploration where incremental LogP reduction is desired without introducing heteroatoms beyond the scaffold sulfur atoms.

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